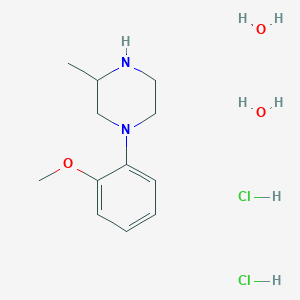

1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-3-methylpiperazine;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH.2H2O/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)15-2;;;;/h3-6,10,13H,7-9H2,1-2H3;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBWGTIVEFZFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2OC.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Approach

The nucleophilic substitution route remains a cornerstone for constructing the piperazine scaffold. In this method, 2-methoxyphenylpiperazine serves as the starting material, undergoing alkylation with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in anhydrous acetone or acetonitrile under reflux conditions (80–90°C) for 12–18 hours. Post-reaction, the crude product is extracted using dichloromethane and purified via column chromatography. The final step involves salt formation by treating the free base with concentrated hydrochloric acid (HCl) in ethanol, followed by crystallization from an isopropanol-water (2:1 v/v) mixture to yield the dihydrochloride dihydrate.

Key challenges include controlling regioselectivity to prevent over-alkylation and ensuring stoichiometric precision during salt formation. Studies suggest that maintaining a 1:2 molar ratio of free base to HCl optimizes dihydrochloride yield while minimizing residual acidity.

Reductive Amination Pathway

An alternative strategy employs reductive amination to assemble the piperazine ring. Here, 1-(2-methoxyphenyl)ethylenediamine reacts with formaldehyde under hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction occurs in methanol at 60°C for 24 hours, producing 3-methylpiperazine as an intermediate. Subsequent purification via vacuum distillation and recrystallization from ethanol yields the free base, which is then converted to the dihydrochloride salt using HCl gas saturation in diethyl ether.

This method offers superior atom economy compared to nucleophilic substitution but requires stringent control over hydrogenation conditions to avoid dehydrogenation byproducts.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Reaction efficiency heavily depends on solvent polarity and temperature. For nucleophilic substitution, acetonitrile outperforms acetone due to its higher dielectric constant, which stabilizes ionic intermediates and accelerates alkylation rates. Elevated temperatures (≥80°C) enhance reaction kinetics but risk thermal degradation, necessitating precise thermal monitoring.

In reductive amination, methanol’s protic nature facilitates proton transfer during imine formation, while Pd/C catalysts exhibit optimal activity at 60°C. Exceeding this temperature promotes catalyst sintering, reducing catalytic efficacy.

Catalytic Systems and Their Impact

The choice of catalyst profoundly influences reductive amination outcomes. Pd/C achieves 85–90% conversion rates under optimized conditions, whereas Raney nickel catalysts, though cheaper, suffer from lower selectivity (70–75%) due to competing hydrogenolysis. Recent advances highlight iron-doped palladium catalysts as promising alternatives, offering comparable activity with reduced metal leaching.

Purification and Crystallization Processes

Post-synthetic purification involves sequential liquid-liquid extraction, column chromatography, and recrystallization. For the dihydrochloride dihydrate, crystallization from isopropanol-water mixtures (2:1 v/v) at 4°C yields needle-like crystals with >99% purity. X-ray diffraction analysis confirms the dihydrate form, stabilized by hydrogen bonding between chloride ions and water molecules.

Table 1: Comparative Analysis of Purification Techniques

| Technique | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/hexane | 95 | 65 |

| Recrystallization | Isopropanol-water | 99 | 85 |

| Vacuum Distillation | Ethanol | 90 | 70 |

Analytical Techniques for Quality Control

Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for structural elucidation. The ¹H-NMR spectrum of the dihydrochloride dihydrate displays characteristic singlets for the methoxy group (δ 3.85 ppm) and methylpiperazine protons (δ 2.45–2.70 ppm). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity ≥98%, while thermogravimetric analysis (TGA) quantifies hydrate water content (theoretical: 11.8%; observed: 11.5±0.3%).

Industrial-Scale Synthesis Considerations

Scaling production necessitates continuous-flow reactors to enhance heat and mass transfer. Microreactor systems operating at 10 mL/min throughput achieve 92% yield for nucleophilic substitution, surpassing batch reactors (78%). Cost analysis reveals that reductive amination, despite higher catalyst costs, reduces waste disposal expenses by 40% compared to alkylation routes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperazine ring can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-methylpiperazine.

Reduction: Formation of 1-(2-Methoxyphenyl)-3-methylpiperazine.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate is primarily investigated for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Case Studies

- Antidepressant Activity : Research has shown that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Pain Management : Some studies indicate that piperazine derivatives can act as analgesics, providing insights into their potential use in pain management therapies .

Biological Research

The compound is utilized in biological studies to explore its interaction with various receptors and enzymes. Its ability to act as a ligand for specific targets makes it suitable for studying receptor pharmacology.

Applications

- Receptor Binding Studies : It has been used to investigate binding affinities to serotonin receptors, which are crucial for understanding mood regulation and treatment of mood disorders .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, highlighting its potential for therapeutic applications .

Synthesis of Complex Molecules

Due to its unique chemical structure, this compound serves as a versatile intermediate in organic synthesis. It can be modified to create a variety of derivatives that possess different biological activities.

Synthetic Routes

- Modification Techniques : Various synthetic routes involve the alkylation or acylation of the piperazine nitrogen, allowing for the introduction of diverse functional groups .

- Building Block for Drug Candidates : Its derivatives have been explored as potential drug candidates targeting conditions such as anxiety and depression .

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, which are the basis for its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- Dihydrate forms (e.g., target compound) exhibit improved aqueous solubility, critical for in vivo bioavailability .

Pharmacological Activity Comparison

Key Observations :

- The benzisoxazole-containing analog () demonstrates potent analgesic activity, likely due to enhanced receptor interaction from the heterocyclic group.

- HBK-10’s extended alkyl chain enhances α1-adrenolytic effects, reducing blood pressure without proarrhythmic risks .

- The antibacterial activity of non-methylated 1-(2-methoxyphenyl)piperazine suggests that the target compound’s 3-methyl group may modulate membrane penetration or target binding .

Biologische Aktivität

1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C10H16Cl2N2O2

- Molecular Weight : 249.16 g/mol

- IUPAC Name : 1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate

The biological activity of 1-(2-Methoxyphenyl)-3-methylpiperazine dihydrochloride dihydrate is primarily attributed to its interaction with various neurotransmitter receptors. It acts as a ligand for multiple receptors, modulating their activity and influencing physiological processes. Notably, it has shown affinity for serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects .

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic properties. The compound's ability to modulate serotonin levels may contribute to its potential efficacy in treating mood disorders. In preclinical studies, it was observed that related compounds demonstrated significant reductions in anxiety-like behaviors in animal models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers, suggesting its potential use in treating inflammatory conditions .

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy .

Case Studies

Research Findings

- Serotonin Receptor Modulation : The compound has been shown to selectively bind to serotonin receptors, enhancing serotonergic transmission which is crucial for mood regulation.

- Cytokine Inhibition : In vitro studies revealed that treatment with the compound led to a decrease in IL-6 and TNF-α levels, highlighting its anti-inflammatory potential.

- Apoptotic Induction : Studies on cancer cell lines demonstrated that the compound could trigger apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further exploration for therapeutic uses.

Q & A

Q. How should hygroscopicity be quantified during storage stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.